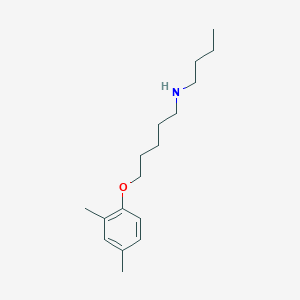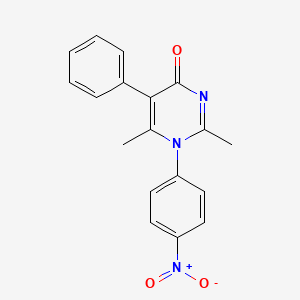
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity, learning, and memory. In
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide selectively binds to mGluR5 and blocks its activation by glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the downstream signaling pathways that are involved in synaptic plasticity and memory formation. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have both acute and chronic effects on the brain and behavior. Acutely, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide reduces the excitability of neurons and impairs cognitive function. Chronically, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to reduce anxiety-like behavior and pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is also relatively stable and can be administered orally or through injection. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is its short half-life, which requires frequent dosing in long-term experiments. Additionally, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse disorders. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for addiction. Another area of interest is the development of more selective and long-lasting mGluR5 antagonists that can be used in clinical settings. Additionally, the downstream signaling pathways of mGluR5 are still not fully understood, and further research is needed to elucidate their role in synaptic plasticity and memory formation.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-bromoacetamide. The bromoacetamide group is then converted to an ethanediamide group by reacting it with ethylenediamine in the presence of a base. Finally, the methoxyethyl group is introduced by reacting the resulting compound with sodium hydride and methoxyethyl bromide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory in animal models of Alzheimer's disease, Parkinson's disease, and addiction. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been used to investigate the role of mGluR5 in pain perception, anxiety, and depression.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(13)7-10(8)15-12(17)11(16)14-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABAZRXPGJYXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)
![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)

![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)